Diphenyl(methyl)sulfonium Tetrafluoroborate
Description
Diphenyl(methyl)sulfonium tetrafluoroborate is a sulfonium salt characterized by a central sulfur atom bonded to two phenyl groups, one methyl group, and a tetrafluoroborate (BF₄⁻) counterion. This compound is widely used as a methylating agent in organic synthesis due to its stability and controlled reactivity . Its aryl substituents stabilize the sulfonium ion through resonance and inductive effects, making it less reactive than aliphatic sulfonium salts but more selective in alkylation reactions. Applications include electrophilic methylation, cyclopropanation, and participation in ylide-mediated transformations .
Properties
IUPAC Name |
methyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13S.BF4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAMVDBAOJCBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[S+](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146925 | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-60-6 | |
| Record name | Sulfonium, methyldiphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
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Preparation Methods
Formation of Diphenyl(methyl)sulfonium Iodide
Diphenyl sulfide undergoes alkylation with methyl iodide in the presence of a base, typically sodium hydride or potassium carbonate, to form the sulfonium iodide:
Key Conditions :
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran.
-
Temperature : 0–5°C to minimize side reactions.
The intermediate is isolated via filtration and washed with cold ether to remove unreacted starting materials.
Anion Exchange to Tetrafluoroborate
The iodide salt is treated with tetrafluoroboric acid (HBF₄) in a polar aprotic solvent such as acetonitrile:
Optimization Notes :
-
Stoichiometry : A 1:1 molar ratio of sulfonium iodide to HBF₄ ensures complete conversion.
-
Workup : The product precipitates upon addition of diethyl ether and is recrystallized from ethanol/water mixtures.
Industrial-Scale Production
Large-scale synthesis modifies laboratory protocols for efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Alkylation Base | NaH | K₂CO₃ (cost-effective) |
| Solvent | Dichloromethane | Toluene (recyclable) |
| Purification | Recrystallization | Continuous filtration |
| Yield | 70–80% | 85–90% |
Industrial processes prioritize solvent recovery and reduced waste, often employing flow chemistry systems to enhance mixing and heat dissipation.
Mechanistic Insights
Alkylation Dynamics
The reaction proceeds via an Sₙ2 mechanism , where methyl iodide attacks the electron-rich sulfur atom in diphenyl sulfide. Steric hindrance from the two phenyl groups slows the reaction, necessitating prolonged reaction times.
Anion Exchange Thermodynamics
The metathesis step is driven by the lower solubility of the tetrafluoroborate salt compared to the iodide. The lattice energy of the product, influenced by the tetrafluoroborate ion’s compact structure, favors precipitation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Classical Alkylation | High purity | Long reaction time |
| Microwave-Assisted | 50% faster kinetics | Specialized equipment |
| Electrochemical | Solvent-free | Low scalability |
Microwave-assisted synthesis reduces reaction time to 2–4 hours but requires precise temperature control to prevent decomposition.
Quality Control and Characterization
Critical Analytical Methods :
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¹H NMR (CDCl₃): δ 7.6–7.8 (m, 10H, Ar-H), δ 3.2 (s, 3H, SCH₃).
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IR Spectroscopy : B-F stretching at 1,080 cm⁻¹ confirms the tetrafluoroborate anion.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Diphenyl(methyl)sulfonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or reduced to form sulfides.
Photochemical Reactions: As a photoinitiator, it can generate reactive intermediates upon exposure to light, initiating polymerization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, hydroxides, and amines. Reactions are typically carried out in polar solvents like water or alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Photochemical Reactions: UV light is used to activate the compound in the presence of monomers for polymerization.
Major Products
Substitution: Products depend on the nucleophile used, such as diphenyl sulfide derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Photochemical: Polymers and copolymers.
Scientific Research Applications
Chemistry
Diphenyl(methyl)sulfonium tetrafluoroborate is primarily recognized as a photoinitiator in cationic polymerization processes. Its ability to generate reactive intermediates upon exposure to ultraviolet (UV) light makes it valuable for initiating the polymerization of various monomers, including:
- Epoxides
- Vinyl ethers
- Other unsaturated compounds
This property is essential for producing UV-curable resins used in coatings and adhesives.
Biology and Medicine
The compound has shown potential in the following biological applications:
- Drug Delivery Systems : Research indicates that this compound can form stable complexes with hydrophobic drugs, enhancing their solubility and bioavailability. This characteristic positions it as a candidate for advanced drug delivery systems aimed at improving patient compliance through better therapeutic action.
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes, suggesting its use in medical coatings to prevent infections.
Industrial Applications
In industrial settings, this compound is utilized in:
- Production of coatings, adhesives, and sealants
- Manufacturing of UV-curable materials due to its efficient photoinitiating properties
Case Study 1: Drug Delivery Enhancement
A study focused on enhancing the solubility of poorly soluble drugs using this compound. Results indicated a significant improvement in drug release profiles when formulated with this sulfonium salt, highlighting its utility in pharmaceutical formulations.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings demonstrated a dose-dependent reduction in bacterial viability, supporting its potential application as an antimicrobial agent in medical devices and coatings.
Mechanism of Action
Diphenyl(methyl)sulfonium tetrafluoroborate exerts its effects primarily through the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization by opening the monomer’s double bonds, leading to the formation of polymers. The molecular targets include the double bonds of monomers, and the pathways involve radical or cationic polymerization mechanisms.
Comparison with Similar Compounds
Comparison with Similar Sulfonium Salts
2.1 Structural and Functional Differences
The table below summarizes key structural variations, synthesis methods, and applications of Diphenyl(methyl)sulfonium tetrafluoroborate and related compounds:
2.2 Reactivity and Stability Trends
- Electron-Donating vs. Withdrawing Groups : Aryl groups (e.g., phenyl in Diphenyl(methyl)sulfonium) stabilize the sulfonium ion, reducing electrophilicity compared to aliphatic analogs like trimethylsulfonium . Chloropropyl substituents () enhance leaving-group ability, enabling nucleophilic substitutions .
- Steric Effects : Bulky substituents (e.g., styryl in ) hinder reactivity but improve regioselectivity in alkylation .
- Polymeric vs. Monomeric Forms: Polymeric sulfonium salts () exhibit enhanced antibacterial activity due to increased charge density and molecular weight, unlike inactive monomers .
Key Research Findings
- Methylation Side Reactions : this compound can methylate unintended substrates (e.g., UV/Vis probes) in binding studies, limiting its use in certain analytical contexts .
- Antibacterial Activity : Styryl-substituted sulfonium salts require specific substitution patterns (meta-hydroxy/methoxy) for antibacterial efficacy, while sulfone/sulfoxide derivatives lose activity .
- Thermal Stability : Sulfonium salts with aryl groups exhibit higher thermal stability compared to aliphatic variants, enabling use in high-temperature reactions .
Biological Activity
Diphenyl(methyl)sulfonium tetrafluoroborate (CAS No. 10504-60-6) is an organosulfur compound recognized for its diverse applications in polymer chemistry and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in drug delivery, and antimicrobial properties.
This compound is a white to light yellow crystalline powder, soluble in water and alcohol. Its molecular formula is CHBFS, with a molecular weight of 288.11 g/mol. The compound exhibits a melting point range of 64-68 °C and has moderate solubility characteristics, which influence its biological interactions .
The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization processes or interact with biological macromolecules, potentially leading to various biological effects.
Photoinitiation
As a photoinitiator, the compound plays a crucial role in cationic polymerization, generating cations that can react with monomers such as epoxides and vinyl ethers. This property is beneficial in creating biocompatible materials for medical applications .
Drug Delivery Systems
Research indicates that this compound can form stable complexes with various drugs, enhancing their solubility and bioavailability. This characteristic positions the compound as a potential candidate for developing advanced drug delivery systems, particularly for hydrophobic drugs that require improved solubility for effective therapeutic action .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes, although specific pathways remain to be fully elucidated. This property suggests potential applications in coatings and materials designed for medical use to prevent infections .
Case Study 1: Drug Delivery Enhancement
A study explored the use of this compound in enhancing the solubility of poorly soluble drugs. The findings indicated a significant improvement in drug release profiles when formulated with this sulfonium salt, suggesting its utility in pharmaceutical formulations aimed at improving patient compliance through better drug delivery mechanisms.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent reduction in bacterial viability, supporting its potential application as an antimicrobial agent in medical devices and coatings .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Drug Delivery Potential | Photoinitiator Efficacy |
|---|---|---|---|
| This compound | High | Moderate | Excellent |
| Triphenylsulfonium Tetrafluoroborate | Moderate | Low | Excellent |
| Methyl(phenylthio)diphenylsulfonium Tetrafluoroborate | Low | Moderate | Good |
Q & A
Q. What are the key spectroscopic methods for characterizing DMS-TFB and its reaction intermediates?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) are critical for structural confirmation. For example, ¹⁹F NMR is particularly useful for verifying the presence of the tetrafluoroborate anion (BF₄⁻), as its chemical shift appears near δ -150 ppm in non-coordinating solvents. MS analysis (e.g., ESI-MS) can confirm the molecular ion peak ([C₁₃H₁₃S]⁺) and BF₄⁻ counterion .
Q. How is DMS-TFB synthesized, and what are common impurities?
- Methodological Answer: DMS-TFB is typically synthesized via alkylation of diphenyl sulfide using methyl iodide or methyl sulfate in the presence of silver tetrafluoroborate (AgBF₄). A key challenge is avoiding the formation of secondary sulfonium salts (e.g., from competing alkylation pathways), which can be minimized by using stoichiometric AgBF₄ and anhydrous solvents like methylene chloride. Impurities are identified via thin-layer chromatography (TLC) and quantified using high-performance liquid chromatography (HPLC) .
Q. What solvents and conditions are optimal for DMS-TFB storage to ensure stability?
- Methodological Answer: DMS-TFB is hygroscopic and decomposes in protic solvents (e.g., water, alcohols). Storage in anhydrous acetonitrile or dichloromethane under inert gas (N₂ or Ar) at -20°C is recommended. Decomposition products, such as diphenyl sulfide and BF₃, can be monitored via ¹⁹F NMR .
Advanced Research Questions
Q. How do steric and electronic effects influence methyl transfer kinetics from DMS-TFB to nucleophiles?
- Methodological Answer: Kinetic studies using Hammett correlations reveal that electron-deficient nucleophiles (e.g., p-nitroaniline) react faster due to increased electrophilicity at the sulfur center. For thioanisoles, the Hammett ρ value is -1.58 ± 0.04, indicating a strong dependence on substituent electron-withdrawing effects. Arrhenius parameters (e.g., activation energy Eₐ = 65–85 kJ/mol) are determined via temperature-dependent spectrophotometric assays in acetonitrile .
| Nucleophile Type | ρ Value | Activation Energy (kJ/mol) |
|---|---|---|
| Thioanisoles | -1.58 | 72.5 ± 2.1 |
| Anilines | -1.95 | 68.3 ± 1.8 |
Q. What strategies mitigate byproduct formation during DMS-TFB synthesis with longer alkyl chains?
- Methodological Answer: For n-alkyl derivatives (e.g., n-butyl), traditional AgBF₄-mediated alkylation yields mixtures of primary and secondary sulfonium salts (e.g., 3:2 ratio for n-butyl). To avoid this, use alkyl triflates instead of halides, or employ sulfonium methylides for selective alkylation. NMR monitoring (δ 4.26–5.1 ppm for α-protons) is critical for assessing isomer ratios .
Q. How does DMS-TFB compare to other methylating agents (e.g., dimethyl sulfate) in reactivity and selectivity?
- Methodological Answer: DMS-TFB is ~10× more reactive than methyl iodide toward anilines but 2.3× less reactive than dimethyl sulfate toward thioanisoles. This difference arises from the leaving-group ability of BF₄⁻ versus sulfate. Selectivity is tuned by solvent polarity: polar aprotic solvents (e.g., DMF) enhance electrophilicity, while nonpolar solvents favor slower, more selective reactions .
Q. What thermodynamic insights govern DMS-TFB’s solubility and decomposition in ionic liquids?
- Methodological Answer: Solubility in ionic liquids (e.g., [bmim][BF₄]) is temperature-dependent, with ΔsolH ≈ -15 kJ/mol for BF₄⁻ dissolution. Decomposition pathways (e.g., hydrolysis to diphenyl sulfide) are accelerated by trace water, monitored via conductivity measurements and ¹⁹F NMR. Thermodynamic parameters (ΔG, ΔH, ΔS) are derived from van’t Hoff plots .
Data Contradictions and Resolution
Q. Why do reported solubility values for DMS-TFB vary across studies?
- Methodological Answer: Discrepancies arise from inconsistent experimental conditions (e.g., solvent purity, temperature control). IUPAC guidelines recommend using standardized methods: saturation in anhydrous acetonitrile at 25°C yields solubility ~0.5 M. Conflicting data often stem from unaccounted decomposition products, resolved via HPLC-UV analysis .
Q. How to address conflicting reports on DMS-TFB’s reactivity in H-bonding systems?
- Methodological Answer: Some studies report DMS-TFB as a weak H-bond acceptor, while others note methylation of H-bond donors (e.g., indole derivatives). This contradiction is resolved by controlling solvent polarity: in low-polarity solvents (e.g., toluene), H-bonding dominates; in polar solvents (e.g., MeCN), methyl transfer prevails. Titration calorimetry quantifies competing interactions .
Research Gaps and Future Directions
- Unresolved Challenge: Role of BF₄⁻ in stabilizing transition states during methyl transfer.
- Emerging Method: Time-resolved IR spectroscopy to probe sulfur-methyl bond dynamics.
- Critical Need: High-purity DMS-TFB synthesis protocols for enantioselective catalysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
